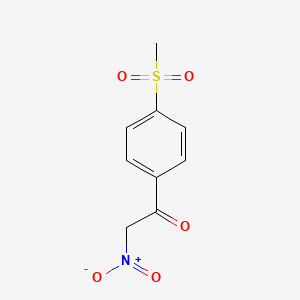
1-(4-Methanesulfonyl-phenyl)-2-nitro-ethanone
Cat. No. B8583387
Key on ui cas rn:
832717-23-4
M. Wt: 243.24 g/mol
InChI Key: JGJLTJVTQIIMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07132426B2
Procedure details


To a suspension of potassium tert-butoxide (24.3 g, 217.1 mmol) in DMSO (150 mL), was added CH3NO2 (11.7 mL, 217.1 mmol) added at 0° C. After stirring for 1 h, 4-methanesulfonyl-benzoic acid phenyl ester (20.0 g, 72.4 mmol) was added in one portion at 0° C. The reaction was warmed to room temperature and stirred for 5 hr. The reaction was poured into ice-water (200 mL) and followed by adding urea (2.17 g, 36.2 mmol). The reaction was acidified with 5.0 M HCl to pH=˜5 at 0° C. The reaction was added to water (1 L) and stirred for 1 h. The pale yellow solid was filtered and dried under vacuum to afford the desired compound (13.2 g, 75.2%). 1H NMR (400 Mz, DMSO-d6) δ 8.19 (m, 4H), 6.63 (s, 2H), 3.35 (s, 3H). LCMS 244.5 [M+H].



Name
4-methanesulfonyl-benzoic acid phenyl ester
Quantity
20 g
Type
reactant
Reaction Step Three

[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four




Name
Yield
75.2%
Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH3:7][N+:8]([O-:10])=[O:9].C1([O:17][C:18](=O)[C:19]2[CH:24]=[CH:23][C:22]([S:25]([CH3:28])(=[O:27])=[O:26])=[CH:21][CH:20]=2)C=CC=CC=1.NC(N)=O.Cl>CS(C)=O.O>[CH3:28][S:25]([C:22]1[CH:23]=[CH:24][C:19]([C:18](=[O:17])[CH2:7][N+:8]([O-:10])=[O:9])=[CH:20][CH:21]=1)(=[O:26])=[O:27] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
11.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](=O)[O-]
|
Step Three
|
Name
|
4-methanesulfonyl-benzoic acid phenyl ester
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC(C1=CC=C(C=C1)S(=O)(=O)C)=O
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
2.17 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added at 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 5 hr
|
|
Duration
|
5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The pale yellow solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C(C[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.2 g | |
| YIELD: PERCENTYIELD | 75.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
